molecular formula C21H19N3O4 B6005629 N2,N5-bis(2-methoxyphenyl)pyridine-2,5-dicarboxamide

N2,N5-bis(2-methoxyphenyl)pyridine-2,5-dicarboxamide

Cat. No.: B6005629
M. Wt: 377.4 g/mol
InChI Key: WNICLXBTHUYDLG-UHFFFAOYSA-N
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Description

N2,N5-bis(2-methoxyphenyl)pyridine-2,5-dicarboxamide is a chemical compound with the molecular formula C21H19N3O4 It is a derivative of pyridine-2,5-dicarboxamide, where the nitrogen atoms at positions 2 and 5 are substituted with 2-methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N5-bis(2-methoxyphenyl)pyridine-2,5-dicarboxamide typically involves the condensation reaction between pyridine-2,5-dicarboxylic acid or its derivatives and 2-methoxyaniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N2,N5-bis(2-methoxyphenyl)pyridine-2,5-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like nitric acid for nitration or halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N2,N5-bis(2-methoxyphenyl)pyridine-2,5-dicarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2,N5-bis(2-methoxyphenyl)pyridine-2,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N5-bis(2-methoxyphenyl)pyridine-2,5-dicarboxamide is unique due to the presence of methoxyphenyl groups, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

2-N,5-N-bis(2-methoxyphenyl)pyridine-2,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-27-18-9-5-3-7-15(18)23-20(25)14-11-12-17(22-13-14)21(26)24-16-8-4-6-10-19(16)28-2/h3-13H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNICLXBTHUYDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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